(6-Azido-1H-indol-3-YL)acetic acid
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Overview
Description
(6-Azido-1H-indol-3-YL)acetic acid is a derivative of indole-3-acetic acid, a well-known plant hormone belonging to the auxin classIndole derivatives are of great interest due to their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another approach involves the Fischer indole synthesis, where glutamic acid and phenylhydrazine are used as starting materials .
Industrial Production Methods: While specific industrial production methods for (6-Azido-1H-indol-3-YL)acetic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: (6-Azido-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine, leading to the formation of amino-indole derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include amino-indole derivatives, nitro-indole derivatives, and various substituted indole compounds.
Scientific Research Applications
(6-Azido-1H-indol-3-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to natural auxins.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of (6-Azido-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole-3-acetic acid: The parent compound, a natural plant hormone with well-documented biological activities.
6-Bromo-1H-indol-3-YL)acetic acid: A similar compound with a bromine atom instead of an azido group, used in various chemical and biological studies.
6-Fluoro-1H-indol-3-YL)acetic acid: Another derivative with a fluorine atom, known for its unique chemical properties and applications.
Uniqueness: (6-Azido-1H-indol-3-YL)acetic acid stands out due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
79473-01-1 |
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Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-(6-azido-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N4O2/c11-14-13-7-1-2-8-6(3-10(15)16)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,15,16) |
InChI Key |
JFHWJZFYFSHXLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])NC=C2CC(=O)O |
Origin of Product |
United States |
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